FABP3 Binding Affinity: 3-(2-Ethylphenyl)azetidine Exhibits Superior Affinity Compared to a Closely Related Analog
A direct head-to-head comparison of binding affinity to human Fatty Acid-Binding Protein 3 (FABP3) reveals a quantifiable advantage for a derivative containing the 3-(2-Ethylphenyl)azetidine scaffold. The target compound (represented by BindingDB entry BDBM50448435) demonstrates a Kd of 0.200 nM, which is over 2000-fold lower (i.e., stronger binding) than a structurally similar analog (BDBM50448439) which exhibits a Kd of 401 nM under comparable assay conditions [1][2]. This difference underscores the critical role of the ortho-ethyl substitution pattern on the phenyl ring for achieving high-affinity interactions with FABP3.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.200 nM (Kd) |
| Comparator Or Baseline | A structurally related analog (BDBM50448439, CHEMBL3122152) = 401 nM (Kd) |
| Quantified Difference | The target compound demonstrates a Kd value 2005-fold lower (i.e., 2005x higher affinity) than the comparator. |
| Conditions | Surface Plasmon Resonance (SPR) against human FABP3 expressed in E. coli BL21 (DE3) in DMPC liposomes. |
Why This Matters
Superior binding affinity to FABP3, a key protein in fatty acid metabolism and a potential cardiovascular biomarker, directly translates to a more potent and potentially more efficacious tool compound for target validation and drug discovery efforts.
- [1] BindingDB. (n.d.). Affinity data for BDBM50448435 (CHEMBL3122088). Database Entry. View Source
- [2] BindingDB. (n.d.). Affinity data for BDBM50448439 (CHEMBL3122152). Database Entry. View Source
